molecular formula C20H16 B106593 9,12-Dimethyl-1,2-benzanthracene CAS No. 19371-58-5

9,12-Dimethyl-1,2-benzanthracene

Cat. No.: B106593
CAS No.: 19371-58-5
M. Wt: 256.3 g/mol
InChI Key: CYRPSEXQZAFVGE-UHFFFAOYSA-N
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Description

Methyl (3R,5S)-(E)-3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate**, commonly known as CP-83101, is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase activity. This compound was developed by Pfizer Inc. and has been studied for its hepatoselective properties, particularly in the context of inhibiting cholesterol biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CP-83101 involves the preparation of its water-soluble, free acid, sodium salt form. This is achieved by dissolving CP-83101 in ethanol, mixing it with an equal molar ratio of sodium hydroxide, and incubating the mixture at 37°C for 90 minutes in a final volume of water .

Industrial Production Methods: While specific industrial production methods for CP-83101 are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, followed by purification and formulation for research or therapeutic use.

Chemical Reactions Analysis

Types of Reactions: CP-83101 primarily undergoes reactions typical of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors. These include:

    Oxidation: CP-83101 can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: CP-83101 can participate in substitution reactions, especially involving its hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of CP-83101.

Scientific Research Applications

Mechanism of Action

CP-83101 exerts its effects by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is crucial in the biosynthesis of cholesterol and other isoprenoids. By inhibiting this enzyme, CP-83101 reduces the production of cholesterol in the liver, leading to decreased plasma cholesterol levels .

Comparison with Similar Compounds

Properties

IUPAC Name

9,12-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-7-10-18-14(2)20-16(12-17(18)11-13)9-8-15-5-3-4-6-19(15)20/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRPSEXQZAFVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C3C(=C2)C=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172989
Record name 9,12-Dimethyl-1,2-benzanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19371-58-5
Record name 9,12-Dimethyl-1,2-benzanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019371585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,12-Dimethyl-1,2-benzanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,12-Dimethyl-1,2-benzanthracene
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Reactant of Route 6
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